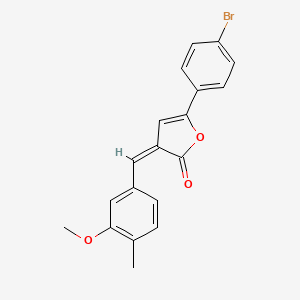
5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, also known as BMF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the furanone family and is known for its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of cancer research. Studies have shown that 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has anti-cancer properties and can inhibit the growth of cancer cells. 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone can inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta plaques. 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. Studies have shown that 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta plaques. 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in lab experiments is its well-established synthesis method, which allows for the production of pure 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone for research purposes. In addition, 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been extensively studied and has been shown to have potential applications in various scientific fields. However, one of the limitations of using 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone. One area of research is the development of more efficient synthesis methods for 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone. Another area of research is the exploration of the potential applications of 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in other scientific fields, such as neurodegenerative diseases and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone and to identify potential targets for its therapeutic use.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde and 3-methoxy-4-methylbenzaldehyde with 2-acetylfuran in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone. This synthesis method has been well-established and has been used in various studies to obtain 5-(4-bromophenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone for research purposes.
Propiedades
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(3-methoxy-4-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-12-3-4-13(10-17(12)22-2)9-15-11-18(23-19(15)21)14-5-7-16(20)8-6-14/h3-11H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNKPDVUGVALOO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5029670.png)
![1-(3-chlorobenzyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5029671.png)
![3-allyl-5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029679.png)
![3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B5029731.png)
![propyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5029732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B5029744.png)
![3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5029754.png)
![3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5029768.png)